

(R)-Acalabrutinib stability in different solvent systems

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Compound of Interest

Compound Name: (R)-Acalabrutinib

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(R)-Acalabrutinib Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **(R)-Acalabrutinib** in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My **(R)-Acalabrutinib** solution appears to be degrading. What are the most likely causes?

A1: **(R)-Acalabrutinib** is susceptible to degradation under specific conditions. The most common causes of degradation are exposure to acidic, basic, or oxidative environments.^{[1][2]} If you observe unexpected degradation, first review the pH and composition of your solvent system. Ensure that your solvents are fresh and free of peroxides, especially when using ethers or other susceptible solvents.

Q2: What are the recommended solvents for dissolving and storing **(R)-Acalabrutinib**?

A2: For short-term storage and in vitro assays, DMSO is a commonly used solvent.^{[3][4][5][6][7]} **(R)-Acalabrutinib** is also soluble in DMF and ethanol.^{[5][6][7]} For aqueous solutions, the

pH is a critical factor; it is freely soluble at pH values below 3 but practically insoluble above pH 6.[8][9] For long-term storage, it is recommended to store **(R)-Acalabrutinib** as a solid at -20°C.[3][4][6] If stock solutions in organic solvents are prepared, they should be stored at -80°C for up to a year or at -20°C for up to six months.[3][4][7] Aqueous solutions are not recommended for storage for more than one day.[6]

Q3: I am observing unexpected peaks in my HPLC analysis of an aged **(R)-Acalabrutinib** sample. What could they be?

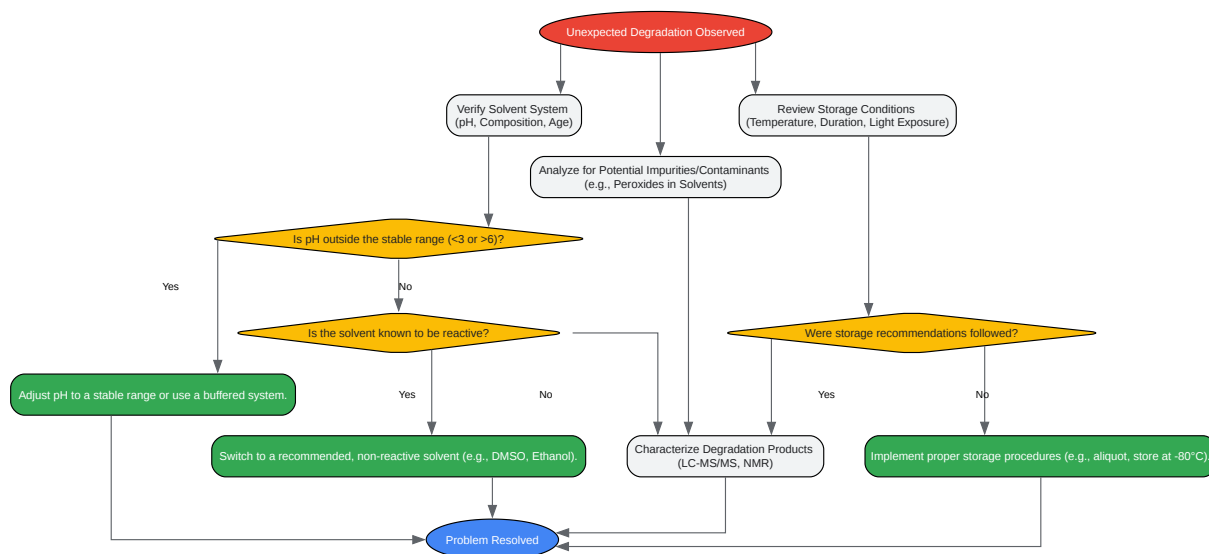
A3: Unexpected peaks are likely degradation products. Forced degradation studies have identified several degradation products of **(R)-Acalabrutinib** under hydrolytic (acidic, basic, neutral) and oxidative stress conditions.[1][2][10][11] Under acidic and basic conditions, hydrolytic degradation products are formed, while oxidative conditions lead to the formation of N-oxides and other oxidation products.[1][2][10][12] To identify these impurities, comparison with reference standards of known degradants or characterization using LC-MS/MS and NMR is necessary.[1][2][10][11]

Q4: How stable is **(R)-Acalabrutinib** to light and heat?

A4: **(R)-Acalabrutinib** is reported to be relatively stable under photolytic (light) and thermal (heat) stress conditions.[1][8][10][12] However, prolonged exposure to high temperatures or intense light should still be avoided as a general precaution for any complex organic molecule.

Troubleshooting Workflow for Unexpected Degradation

If you encounter unexpected degradation of your **(R)-Acalabrutinib** sample, the following workflow can help you identify the root cause.



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Caption: Troubleshooting workflow for identifying the cause of **(R)-Acalabrutinib** degradation.

Quantitative Stability Data

The following table summarizes the degradation of **(R)-Acalabrutinib** under various stress conditions as reported in the literature.

Stress Condition	Reagent/Details	Time (hours)	Temperature (°C)	% Degradation	Reference
Acidic Hydrolysis	2N HCl	0.5	60	11.24%	[8]
Acidic Hydrolysis	1.0M HCl	12	60	Significant	[1]
Acidic Hydrolysis	2N HCl	3	70	11.23%	[13]
Alkaline Hydrolysis	2N NaOH	0.5	60	9.87%	[8]
Alkaline Hydrolysis	Not Specified	24	60	Significant	[1]
Alkaline Hydrolysis	2N NaOH	3	70	14.28%	[13]
Oxidative	20% H ₂ O ₂	0.5	RT	10.55%	[8]
Oxidative	3% H ₂ O ₂	8	60	Significant	[1]
Thermal	Solid	120	100	Stable	[1]
Thermal	Solution	6	105	1.20%	[8]
Photolytic	UV light	168	RT	No degradation	[8]
Neutral Hydrolysis	Water	72	60	Stable	[1]

Solubility Data

The solubility of **(R)-Acalabrutinib** in various solvent systems is presented below.

Solvent	Concentration	Remarks	Reference
DMSO	116.67 mg/mL	Ultrasonic may be needed.	[3][4]
DMSO	93 mg/mL	Use fresh DMSO as it is hygroscopic.	[7]
DMSO	25 mg/mL	[5][6]	
DMF	25 mg/mL	[5][6]	
Ethanol	15 mg/mL	[5][6]	
Ethanol	60 mg/mL	[7]	
Water	Freely soluble at pH < 3	[8][9]	
Water	Practically insoluble at pH > 6	[8][9]	
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[5][6]	

Experimental Protocols

Protocol: Forced Degradation Study of **(R)-Acalabrutinib**

This protocol outlines a general procedure for conducting forced degradation studies on **(R)-Acalabrutinib** to assess its intrinsic stability.

- Preparation of Stock Solution:
 - Accurately weigh 10 mg of **(R)-Acalabrutinib** and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
- Stress Conditions:
 - Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N HCl. Reflux the mixture at 60°C for 30 minutes.[8] Cool the solution and neutralize it with an appropriate volume of

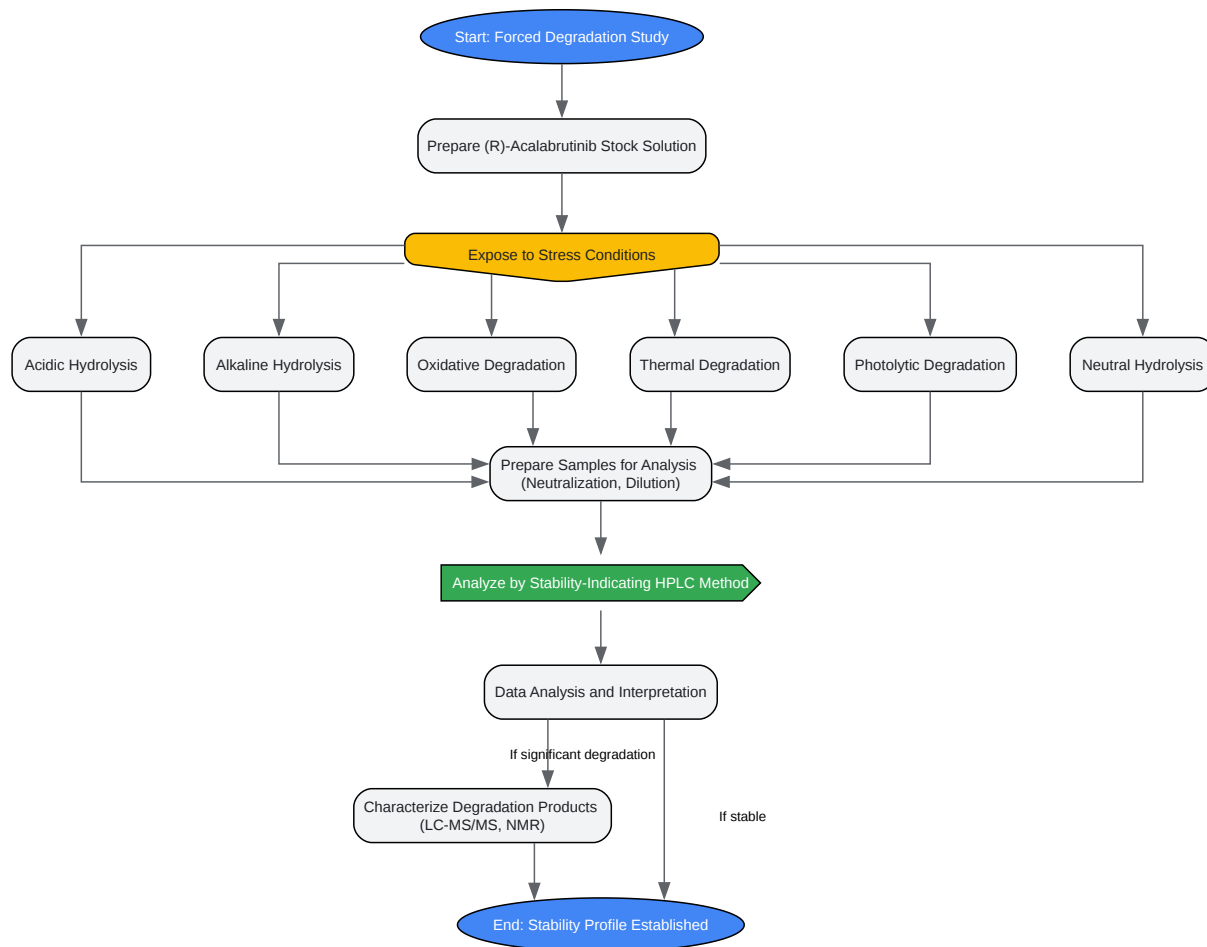
2N NaOH.

- Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N NaOH. Reflux the mixture at 60°C for 30 minutes.^[8] Cool the solution and neutralize it with an appropriate volume of 2N HCl.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 30 minutes.^[8]
- Thermal Degradation: Place the solid drug powder in a hot air oven at 105°C for 6 hours.^[8] After cooling, prepare a solution of the stressed sample in the chosen diluent.
- Photolytic Degradation: Expose a solution of **(R)-Acalabrutinib** to UV light (e.g., in a photostability chamber) for a specified duration, such as 7 days.^[8]
- Neutral Hydrolysis: Reflux a solution of **(R)-Acalabrutinib** in water at 60°C for 6 hours.^[14]
- Sample Preparation for Analysis:
 - For each stress condition, dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
- HPLC Analysis:
 - Column: A C18 reverse-phase column (e.g., Zodiasil C18, 150 x 4.6 mm, 5 µm) is commonly used.^[8]
 - Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02M Ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 50:50 v/v).^[13]
 - Flow Rate: Typically 1.0 mL/min.^{[1][13]}
 - Detection: UV detection at a wavelength of approximately 230 nm or 285 nm.^{[1][8][13]}
 - Injection Volume: 10-20 µL.^{[1][8]}
- Data Analysis:

- Compare the chromatogram of the stressed samples with that of an unstressed standard solution.
- Calculate the percentage degradation by measuring the decrease in the peak area of the parent drug and the formation of new peaks corresponding to degradation products.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the typical workflow for a forced degradation study of **(R)-Acalabrutinib**.



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Caption: Workflow for conducting a forced degradation study of **(R)-Acalabrutinib**.

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